molecular formula C19H13N5O3S2 B4538410 3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No. B4538410
M. Wt: 423.5 g/mol
InChI Key: DBEFVAHEUXSDMD-YERBQUFUSA-N
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Description

This compound belongs to a class of chemicals known for their heterocyclic structure, incorporating elements such as sulfur, nitrogen, and a benzylthio group. Its structure suggests potential for a variety of chemical reactions and properties, making it a candidate for further study in fields outside of pharmacology.

Synthesis Analysis

The synthesis of related thiadiazolo[4,5-a]pyrimidin-7-ones involves several steps, including acylation, ring closure, and substitution reactions. For instance, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil indicates a method that could potentially be adapted for our compound, highlighting the importance of controlling reaction conditions for desired outcomes (Elokhina et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray structural analysis, revealing detailed insights into the arrangement of atoms and the geometry of the molecule. Such studies provide essential information for understanding the chemical behavior and potential reactivity of the molecule (Elokhina et al., 1996).

Chemical Reactions and Properties

Thiadiazolo[4,5-a]pyrimidin-7-ones and related structures participate in a variety of chemical reactions, such as nucleophilic substitution, which allows for the introduction of different substituents, impacting the compound's chemical properties and reactivity. The ambident nucleophilic reaction, for example, illustrates the molecule's potential for further functionalization (Safarov et al., 2007).

properties

IUPAC Name

(6Z)-3-benzylsulfanyl-5-imino-6-[(4-nitrophenyl)methylidene]-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S2/c20-16-15(10-12-6-8-14(9-7-12)24(26)27)17(25)21-18-23(16)19(22-29-18)28-11-13-4-2-1-3-5-13/h1-10,20H,11H2/b15-10-,20-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEFVAHEUXSDMD-YERBQUFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])C(=N)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C(=N)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-3-(benzylsulfanyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 2
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 5
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 6
3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

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